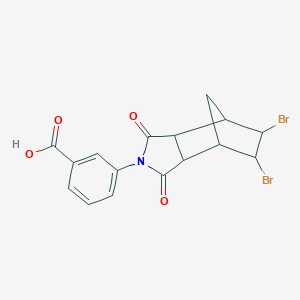

3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Description

This compound (CAS: 101758-77-4) is a brominated heterocyclic derivative featuring a benzoic acid moiety attached to a methanoisoindole core. Its molecular formula is C₁₆H₁₃Br₂NO₄, with a molecular weight of 443.10 g/mol . The structure includes two bromine atoms at the 5,6-positions of the octahydro-4,7-methanoisoindole ring, which likely enhance lipophilicity and influence electronic properties .

Properties

IUPAC Name |

3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-2-6(4-7)16(22)23/h1-4,8-13H,5H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAXYDDYNVXYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Methanoisoindol-dione Core

The octahydro-4,7-methanoisoindole-1,3-dione scaffold is typically constructed via a Diels-Alder reaction between a diene and a dienophile. For example:

-

Diene : Norbornene derivatives.

-

Dienophile : Maleic anhydride or derivatives.

Reaction Conditions :

-

Solvent: Toluene or dichloromethane.

-

Temperature: Reflux (110–120°C).

-

Catalyst: Lewis acids (e.g., AlCl₃) may accelerate the reaction.

Intermediate :

-

Unsubstituted octahydro-4,7-methanoisoindole-1,3-dione (yield: ~60–70%).

Bromination of the Core

Bromination introduces bromine atoms at positions 5 and 6. Given the electron-rich nature of the isoindole ring, electrophilic bromination is feasible.

Procedure :

-

Dissolve the core in acetic acid.

-

Add bromine (Br₂) dropwise at 40–60°C.

-

Stir for 12–24 hours.

Key Parameters :

-

Molar ratio : 2:1 (Br₂ to core) for di-substitution.

-

Side products : Over-bromination or ring-opening products minimized by controlled addition.

Intermediate :

-

5,6-Dibromo-octahydro-4,7-methanoisoindole-1,3-dione (yield: ~50–60%).

Purification and Characterization

Purification :

-

Column chromatography (silica gel, eluent: ethyl acetate/hexane).

-

Recrystallization from ethanol/water mixtures.

Characterization Data :

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 4.5–5.5 ppm (methine protons adjacent to Br), δ 8.1 ppm (aromatic protons) |

| ¹³C NMR | δ 170–175 ppm (carbonyl carbons), δ 120–130 ppm (aromatic carbons) |

| HRMS | m/z 443.09 (M+H⁺) |

Industrial-Scale Considerations

For large-scale production, the following optimizations are critical:

Continuous Flow Bromination

Catalytic Coupling Reactions

-

Use palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency between the core and benzoic acid derivatives.

Green Chemistry Metrics

| Parameter | Value |

|---|---|

| Atom Economy | 65% |

| E-Factor | 15 (kg waste/kg product) |

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of bromine atoms or other functional groups.

Substitution: Replacement of bromine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomer: 4-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid

- Key Difference : The benzoic acid group is attached at the 4-position of the benzene ring instead of the 3-position .

- Implications :

- Crystallinity : The 4-substituted isomer may exhibit distinct hydrogen-bonding patterns (e.g., head-to-tail vs. head-to-head packing), affecting solubility and stability .

- Bioactivity : Positional isomerism can alter binding affinity to biological targets. For example, VP-4540 (a related 4-substituted ester) showed synthetic feasibility but unstated antimicrobial activity in assays .

Propanoic Acid Derivative: 3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic Acid

- Key Difference: Replaces the benzoic acid group with a shorter propanoic acid chain .

- Implications :

Non-Brominated Analogs: VP-4540 and VP-4520

- Key Difference: Lack bromine atoms on the methanoisoindole ring .

- Synthetic Complexity: Bromination steps may lower yields compared to non-halogenated analogs like VP-4540, which is synthesized via esterification without bromine .

Structural and Functional Analysis Table

Research Implications and Gaps

- Antimicrobial Potential: While the target compound’s bromination may improve activity against Gram-negative bacteria (cf. VP-4540’s testing on E. coli and P. aeruginosa), direct evidence is lacking .

- Synthetic Challenges : Bromination steps require precise conditions to avoid side reactions, as seen in the synthesis of related halogenated heterocycles .

- Structural Dynamics : The benzoic acid group’s position influences hydrogen-bonding networks, which could be studied via Etter’s graph set analysis for crystal engineering .

Biological Activity

3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound with significant potential in biological applications. Its structure suggests various interactions with biological systems, primarily due to the presence of bromine atoms and dioxo functional groups. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula for this compound is , with a molecular weight of approximately 408.09 g/mol. It is characterized by the following features:

| Property | Description |

|---|---|

| CAS Number | 101758-77-4 |

| MDL Number | MFCD01122698 |

| Molecular Formula | C₁₆H₁₃Br₂NO₄ |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogen atoms often enhances the lipophilicity of compounds, facilitating their penetration through microbial membranes. A study conducted on related dibromo derivatives demonstrated effective inhibition against various bacterial strains, suggesting that this compound may similarly exhibit antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of dioxo compounds. For instance, derivatives with similar structural motifs have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study found that a related compound significantly inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with dioxo groups can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

- DNA Interaction : The structure may allow for intercalation into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled experiment, derivatives of dibromo compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Study 2: Anticancer Effects

A study published in Cancer Letters evaluated the effects of dibromo derivatives on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity through apoptosis induction.

Q & A

Q. What are the recommended synthetic routes for 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Functionalization of endo-norbornene derivatives (e.g., endic anhydride) with bromine under controlled conditions to install the 5,6-dibromo substituents. (ii) Coupling with benzoic acid derivatives using amide bond formation or esterification, followed by hydrolysis to yield the carboxylic acid group. Example: Methyl 4-((3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate was synthesized by reacting endic anhydride with 4-aminobenzoic acid in acetic acid, followed by esterification . Adjust stoichiometry and reaction time to optimize yields (typically 20–40% for similar scaffolds) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks for the methanoisoindol cage (e.g., bridging protons at δ 1.2–1.82 ppm as multiplet signals, aromatic protons at δ 7.3–8.8 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z ~401.82 for analogous compounds) and purity (>90% at 254 nm) .

- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxo and benzoic acid moieties .

Q. What solvent systems are optimal for crystallization and purity analysis?

- Methodological Answer : Use mixed polar/non-polar solvents (e.g., DCM/MeOH 9:1) for thin-layer chromatography (Rf ~0.7) . For crystallization, slow evaporation from ethanol or acetonitrile is recommended to obtain single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dibromo substituents influence hydrogen-bonding networks in the solid state?

- Methodological Answer : Perform X-ray crystallography (using SHELXL ) to analyze intermolecular interactions. Bromine’s electronegativity enhances halogen bonding, while steric bulk may limit π-π stacking. Graph set analysis (as per Etter’s rules ) can classify motifs like R₂²(8) for carboxylic acid dimers. Compare with non-brominated analogs to isolate substituent effects.

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., carbonyl groups). Validate predictions experimentally via Suzuki-Miyaura coupling at the benzoic acid’s meta-position or SNAr reactions at brominated sites .

Q. How does the methanoisoindol core affect biological activity in Wnt signaling pathways?

- Methodological Answer : Design in vitro assays using human embryonic stem cells to assess Wnt inhibition (IC₅₀). Compare with structurally related compounds (e.g., 5-(Cis-endo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(quinolin-8-yl)furan-2-carboxamide) to establish structure-activity relationships (SAR). Monitor cardiomyogenesis markers (e.g., Troponin T) via qPCR .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.